molecular formula C20H20N2O5 B2786263 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2786263
M. Wt: 368.4 g/mol
InChI Key: LASRZHCDPFZTIP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-15-8-7-12(11-16(15)27-2)9-10-21-19(24)17-18(23)13-5-3-4-6-14(13)22-20(17)25/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASRZHCDPFZTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline derivative family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.47 g/mol
  • InChIKey : GZISUYVUSFFBIE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and antiviral properties.

Antibacterial Activity

Research has indicated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit moderate antibacterial activity. A study assessed the minimum inhibitory concentration (MIC) of synthesized compounds against several bacterial strains. The results are summarized in Table 1.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus25
This compoundB. cereus30

The compound demonstrated significant activity against Staphylococcus aureus and Bacillus cereus, while showing moderate efficacy against Escherichia coli .

Antiviral Activity

The antiviral potential of this compound was investigated through docking studies and cell-based assays focusing on HIV integrase inhibition. Although initial evaluations did not reveal significant integrase inhibitory activity at concentrations below 100 µM, further optimization of the chemical structure may enhance its efficacy .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study synthesized a series of quinoline derivatives and evaluated their antibacterial properties against multiple strains. The findings indicated that modifications in the side chains significantly influenced antibacterial potency. The compound showed promising results, particularly when combined with efflux pump inhibitors .
  • Antiviral Assessment :
    In another study focused on HIV replication inhibition, the compound was part of a larger series of derivatives tested for their ability to block HIV integrase activity. While the results were modest, they highlighted the need for further structural modifications to improve potency .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. These compounds have shown moderate antibacterial activity against various strains of bacteria. The synthesis of derivatives of this scaffold has been reported to enhance their efficacy:

  • Synthesis and Evaluation : A series of novel derivatives were synthesized and evaluated for their antibacterial activity using minimum inhibitory concentration (MIC) assays. Some compounds exhibited promising results, indicating their potential as new antibacterial agents against resistant strains .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth. For instance, ligand-docking studies have suggested that certain derivatives bind effectively to key enzymes involved in bacterial metabolism .

Anti-HIV Activity

The compound also shows promise in the field of antiviral research, particularly against HIV:

  • Inhibitory Effects : Research indicates that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline structure can inhibit HIV integrase, an essential enzyme for the viral replication cycle. Although some synthesized compounds demonstrated only moderate activity at concentrations below 100 µM, they still represent a valuable starting point for further development .
  • Design and Synthesis : The design of these compounds often involves modifying the amide group to enhance bioactivity. For example, introducing arylidene fragments has been shown to improve anti-HIV activity significantly .

Synthesis Methodologies

Efficient synthesis methods are crucial for developing these compounds at scale:

  • Green Chemistry Approaches : Recent advancements in synthetic methodologies emphasize environmentally friendly processes. A green and efficient synthetic pathway has been established for producing N-substituted 4-Quinolone-3-Carboxamides with high purity and yield . This approach not only reduces waste but also simplifies the overall synthesis process.
  • Scalability : The methodologies developed are scalable, facilitating the production of larger quantities necessary for comprehensive biological testing and potential clinical applications .

Data Tables

Compound Activity Type Minimum Inhibitory Concentration (MIC) Reference
Compound AAntibacterial16 µg/mL
Compound BAnti-HIVIC50 = 40 µM
Compound CAntibacterial8 µg/mL

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study synthesized a series of 4-hydroxyquinoline derivatives and tested their antibacterial efficacy against Staphylococcus aureus. Results indicated that certain modifications significantly enhanced activity compared to standard antibiotics.
  • Case Study on Anti-HIV Activity :
    • In vitro tests were conducted on a new derivative designed to inhibit HIV integrase. While initial results showed moderate inhibition at higher concentrations, further structural modifications are being explored to enhance potency.

Q & A

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intracellular targets. Use CRISPR-Cas9 knockout models to assess dependency on specific pathways (e.g., apoptosis). Combine with SILAC proteomics to identify off-target effects .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data between 2D vs. 3D cell models be addressed?

  • Methodological Answer : Re-evaluate compound penetration in 3D spheroids using fluorescence microscopy (e.g., FITC-labeled analogs). Compare IC50 values in both models and adjust dosing regimens. Validate with ex vivo tumor explants .

Q. What methods confirm the compound’s stability in long-term storage?

  • Methodological Answer : Store aliquots at -20°C under argon and assess stability via NMR (monthly). Use Karl Fischer titration to monitor moisture uptake. Compare with lyophilized formulations for hygroscopicity .

Comparative Studies

Q. How does this compound compare to analogs with different substituents?

  • Key Findings :
Analog SubstituentBioactivity (IC50)Solubility (µg/mL)
4-Chlorophenyl2.1 µM (HeLa)12 (PBS)
3,4-Dimethoxyphenyl (target)1.8 µM (HeLa)45 (PBS)
4-Fluorophenyl3.5 µM (HeLa)28 (PBS)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.